REACTION_CXSMILES
|
[ClH:1].C([NH:10][CH:11]([CH2:18][C:19]1[CH:24]=[CH:23][CH:22]=[CH:21][CH:20]=1)[CH:12]([OH:17])[C:13]([F:16])([F:15])[F:14])(=O)C1C=CC=CC=1.C(O)C>O>[ClH:1].[NH2:10][CH:11]([CH2:18][C:19]1[CH:24]=[CH:23][CH:22]=[CH:21][CH:20]=1)[CH:12]([OH:17])[C:13]([F:14])([F:15])[F:16] |f:4.5|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
(2RS, 3RS)-3-benzoylamino-2-hydroxy-4-phenyl-1,1,1-trifluorobutane
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C1=CC=CC=C1)(=O)NC(C(C(F)(F)F)O)CC1=CC=CC=C1
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CONCENTRATION
|
Details
|
the reaction mixture is concentrated under reduced pressure, diethyl ether
|
Type
|
ADDITION
|
Details
|
is added to the resulting residue
|
Type
|
EXTRACTION
|
Details
|
the whole is extracted with water
|
Type
|
CONCENTRATION
|
Details
|
The extract is concentrated under reduced pressure
|
Name
|
|
Type
|
product
|
Smiles
|
Cl.NC(C(C(F)(F)F)O)CC1=CC=CC=C1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 1.58 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |